molecular formula C11H6BrN3O2 B13938770 3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine

3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B13938770
M. Wt: 292.09 g/mol
InChI Key: QKKPQJPBWLDVJD-UHFFFAOYSA-N
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Description

3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that incorporates a pyridine ring, a bromofuran moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the bromofuran and pyridine moieties. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The bromofuran moiety can be introduced via a bromination reaction, and the pyridine ring can be attached through a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{5-Nitrofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
  • 3-(5-{5-Chlorofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
  • 3-(5-{5-Methylfuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine

Uniqueness

3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization. This allows for the synthesis of a wide variety of derivatives with potentially useful properties .

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H6BrN3O2/c12-9-4-3-8(16-9)11-15-14-10(17-11)7-2-1-5-13-6-7/h1-6H

InChI Key

QKKPQJPBWLDVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(O3)Br

Origin of Product

United States

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